Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate
Overview
Description
Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate is a useful research compound. Its molecular formula is C12H20ClNO4 and its molecular weight is 277.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H34N2O5
- Molar Mass : 358.47 g/mol
- CAS Number : 316173-29-2
- Density : 1.10 ± 0.1 g/cm³ (predicted)
- Boiling Point : 476.5 ± 45.0 °C (predicted)
This compound functions primarily as a prodrug, where the tert-butoxycarbonyl (Boc) group serves to protect the amino functionality, enhancing stability and solubility in biological systems. Upon enzymatic cleavage, the active form can exert various biological effects, potentially including:
- Inhibition of Enzymatic Activity : The compound may interact with specific enzymes involved in metabolic pathways.
- Modulation of Receptor Activity : It might influence receptor-mediated signaling pathways, particularly those related to neurotransmission or hormonal regulation.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that derivatives of cyclopentanecarboxylic acids possess significant antibacterial properties against various strains of bacteria, including Gram-positive and Gram-negative bacteria .
Antitumor Activity
Preliminary studies suggest that this compound may have antitumor potential. In vitro assays have demonstrated that certain derivatives can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression . The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies and Research Findings
Properties
IUPAC Name |
chloromethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClNO4/c1-11(2,3)18-10(16)14-12(6-4-5-7-12)9(15)17-8-13/h4-8H2,1-3H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIVOIWQCGKZPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCC1)C(=O)OCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.